

Application Notes and Protocols for 1-(3-Pyridyl)-1-propylamine Dihydrochloride

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Compound of Interest

Compound Name: 1-(3-Pyridyl)-1-propylamine
Dihydrochloride

Cat. No.: B597266

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Disclaimer: **1-(3-Pyridyl)-1-propylamine Dihydrochloride** is a compound with limited characterization in publicly available scientific literature. The following application notes, protocols, and data are provided as a representative guide based on the known biological activities of structurally related pyridylalkylamine derivatives. Researchers should conduct their own validation experiments to determine the specific properties and activities of this compound.

Introduction

1-(3-Pyridyl)-1-propylamine Dihydrochloride is a pyridylalkylamine derivative. The pyridine moiety is a common scaffold in medicinal chemistry, known to be present in numerous therapeutic agents.^[1] Derivatives of pyridylalkylamines have been investigated for a range of biological activities, including potential applications in neuroscience and oncology.^{[2][3][4]} As a dihydrochloride salt, this compound is expected to have good aqueous solubility, making it suitable for use in various biological assays.

Chemical Properties

Property	Value	Reference
CAS Number	1228879-41-1	[5]
Molecular Formula	C ₈ H ₁₂ N ₂ · 2HCl	[5]
Molecular Weight	225.12 g/mol	Calculated
Appearance	White to off-white solid	[6]
Storage	2-8°C, protect from light, moisture-sensitive	[6][7]

Hypothetical Application: Anti-proliferative Agent in Glioblastoma Cell Lines

Based on the known anti-cancer activities of some pyridine derivatives, a potential application for **1-(3-Pyridyl)-1-propylamine Dihydrochloride** is the inhibition of cancer cell proliferation. This hypothetical application note will focus on its evaluation as an anti-proliferative agent against the U87 MG glioblastoma cell line.

Experimental Protocols

1. Preparation of Stock Solutions

- Materials:
 - 1-(3-Pyridyl)-1-propylamine Dihydrochloride** powder
 - Sterile, deionized water or phosphate-buffered saline (PBS)
 - Sterile microcentrifuge tubes or vials
 - Calibrated analytical balance
 - Vortex mixer
- Protocol for 10 mM Stock Solution:

- Tare a sterile microcentrifuge tube on a calibrated analytical balance.
- Carefully weigh out 2.25 mg of **1-(3-Pyridyl)-1-propylamine Dihydrochloride**.
- Add 1 mL of sterile deionized water or PBS to the tube.
- Vortex thoroughly until the compound is completely dissolved.
- Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

2. Cell Viability Assay (MTT Assay)

- Materials:

- U87 MG glioblastoma cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
- 96-well cell culture plates
- **1-(3-Pyridyl)-1-propylamine Dihydrochloride** stock solution (10 mM)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- Multi-well plate reader

- Protocol:

- Seed U87 MG cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of DMEM with 10% FBS.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare serial dilutions of **1-(3-Pyridyl)-1-propylamine Dihydrochloride** from the 10 mM stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

- After 24 hours, remove the medium from the wells and add 100 μ L of the diluted compound solutions. Include wells with untreated cells as a negative control.
- Incubate the plate for 48 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a multi-well plate reader.
- Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Quantitative Data (Hypothetical)

Table 1: Solubility of **1-(3-Pyridyl)-1-propylamine Dihydrochloride**

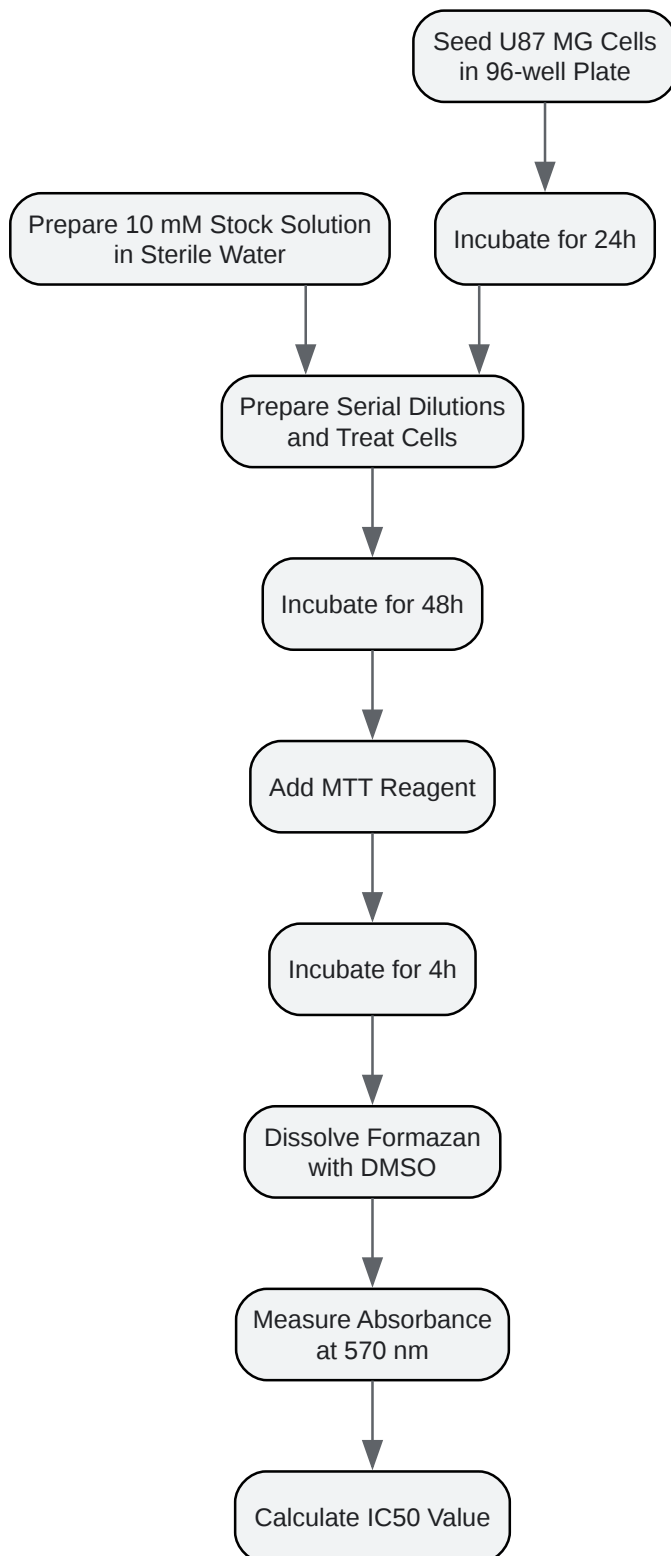
Solvent	Solubility (mg/mL) at 25°C
Water	> 50
PBS (pH 7.4)	> 50
Ethanol	~10
DMSO	> 20

Table 2: Anti-proliferative Activity (IC₅₀) of **1-(3-Pyridyl)-1-propylamine Dihydrochloride** after 48h Treatment

Cell Line	IC ₅₀ (μ M)
U87 MG (Glioblastoma)	15.2
A549 (Lung Carcinoma)	32.5
MCF-7 (Breast Adenocarcinoma)	45.8

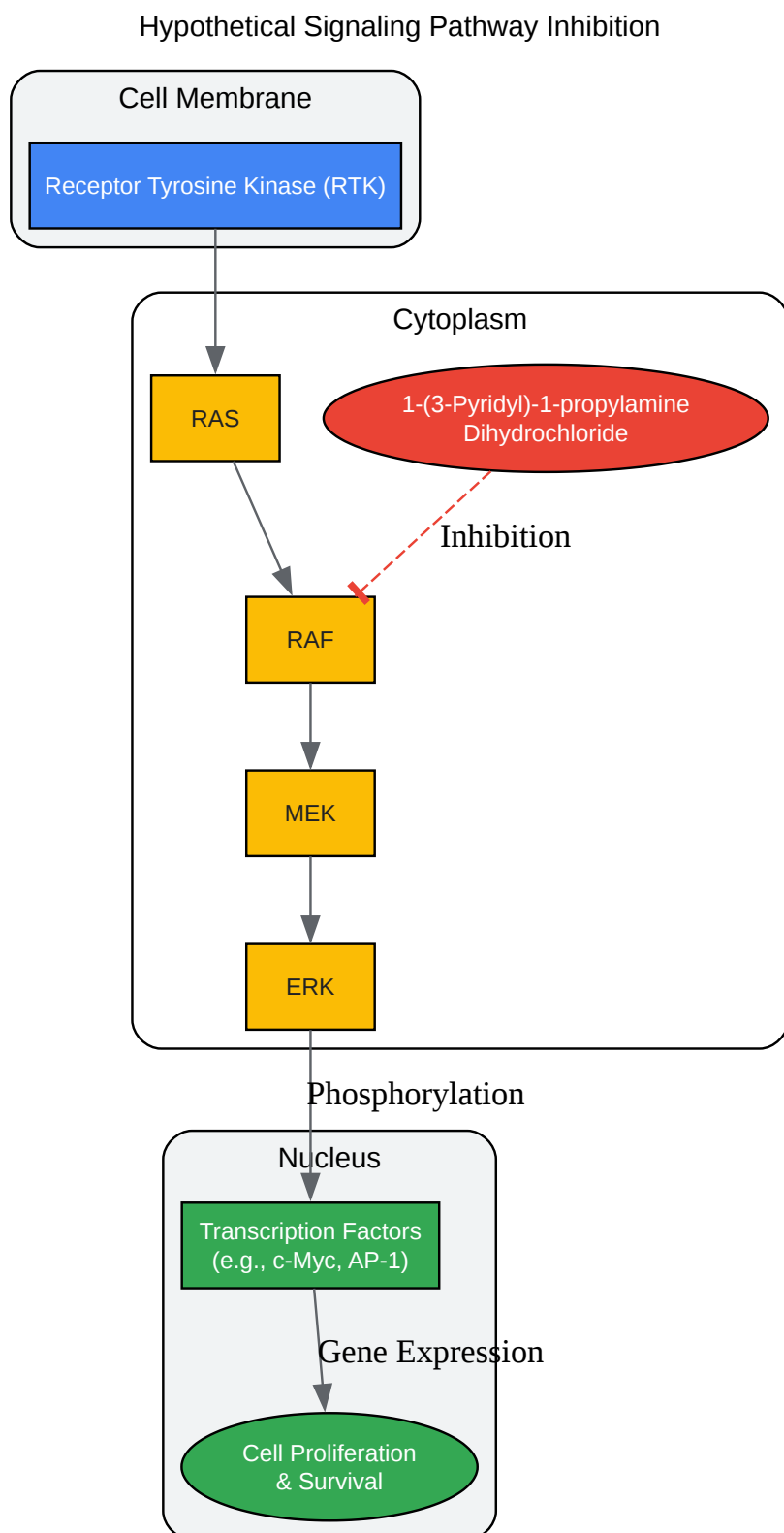
Visualizations

Experimental Workflow for Cell Viability Testing



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Caption: Workflow for determining the IC₅₀ value.



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Caption: Hypothetical inhibition of the MAPK/ERK pathway.

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References

- 1. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 3. Synthesis and dopaminergic activity of pyridine analogs of 5-hydroxy-2-(di-n-propylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents - PMC [pmc.ncbi.nlm.nih.gov]
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